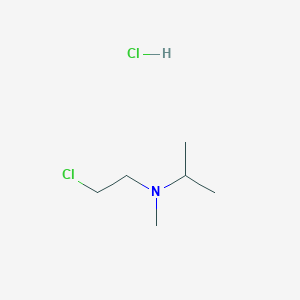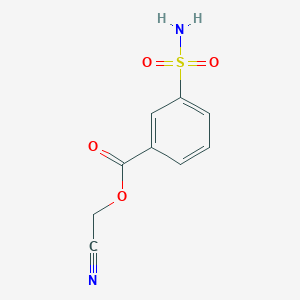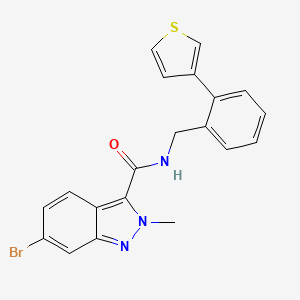
N-(2-Chloroethyl)-N-methylpropan-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)-N-methylpropan-2-amine;hydrochloride is a useful research compound. Its molecular formula is C6H15Cl2N and its molecular weight is 172.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Degradation and Environmental Fate
N-(2-Chloroethyl)-N-methylpropan-2-amine hydrochloride's degradation products and their environmental fate have been a significant focus, especially concerning chemical warfare agent (CWA) degradation. Research indicates that CWAs, including nitrogen mustards to which N-(2-Chloroethyl)-N-methylpropan-2-amine hydrochloride belongs, undergo various degradation processes such as hydrolysis, microbial degradation, oxidation, and photolysis. These processes yield degradation products of varying persistence and toxicity, emphasizing the need for comprehensive environmental and occupational health assessments to manage their impact effectively (Munro et al., 1999).
Advanced Oxidation Processes for Hazardous Compounds
Advanced oxidation processes (AOPs) have emerged as effective methods for degrading nitrogen-containing hazardous compounds, including those related to N-(2-Chloroethyl)-N-methylpropan-2-amine hydrochloride. AOPs facilitate the mineralization of recalcitrant compounds, improving the efficacy of treatment schemes for contaminated water. This research underscores the global concern over toxic and hazardous nitrogen-containing compounds in water and the development of technologies focusing on their degradation. Ozone, Fenton processes, and hybrid methods optimized for specific effluents show promise for efficiently degrading such compounds (Bhat & Gogate, 2021).
Synthesis and Structural Properties of Derivatives
The synthesis and investigation of novel substituted compounds derived from reactions involving chloroethylated amines have been explored, providing insights into potential applications in materials science and organic chemistry. For instance, the reaction of chloral with substituted anilines, leading to the formation of various intermediates and final products like substituted thiazolidin-4-ones, showcases the versatility of chloroethylated compounds in synthesizing novel materials with potential utility across diverse fields (Issac & Tierney, 1996).
Removal by Amine-Functionalized Sorbents
Research into amine-functionalized sorbents for removing persistent and toxic compounds from water highlights the role of N-(2-Chloroethyl)-N-methylpropan-2-amine hydrochloride in developing environmental remediation strategies. These sorbents rely on electrostatic interactions, hydrophobic interactions, and sorbent morphology to effectively remove contaminants, including perfluoroalkyl and polyfluoroalkyl substances (PFAS), from municipal water and wastewater. The design of next-generation sorbents, considering these factors, could yield highly efficient degradation and removal processes for recalcitrant compounds (Ateia et al., 2019).
作用機序
Target of Action
N-(2-Chloroethyl)-N-methylpropan-2-amine;hydrochloride, also known as Chlormethine or Mechlorethamine, is an alkylating agent . It primarily targets DNA, specifically the N7 nitrogen on the DNA base guanine . It is used in the treatment of various types of cancers, including Hodgkin’s disease and lymphomas .
Mode of Action
The compound works by binding to DNA, crosslinking two strands, and preventing cell duplication . This interaction with its targets results in the disruption of DNA replication and transcription, leading to cell death . The compound readily passes the blood-brain barrier and cyclizes to a reactive aziridinium derivative that is accumulated into the noradrenergic nerve terminals .
Biochemical Pathways
The compound affects the DNA replication and transcription pathways . It also releases Nitric Oxide (NO), which may be a significant pathway for its activity . The release of NO has been probed through fluorescence and the traditional Griess reagent assay .
Pharmacokinetics
Similar compounds like chlormethine have a biological half-life of less than 1 minute and are excreted 50% through the kidneys .
Result of Action
The result of the compound’s action is the disruption of DNA replication and transcription, leading to cell death . It is selectively more toxic to certain cancer cells and can arrest the cell cycle in the G2/M-phase .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as hypoxic conditions . Even under such conditions, the compound remains active . .
Safety and Hazards
特性
IUPAC Name |
N-(2-chloroethyl)-N-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClN.ClH/c1-6(2)8(3)5-4-7;/h6H,4-5H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBGWCNBMRFKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-methyl-3-(4-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2526861.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2526862.png)

![5,8-Dimethyl-2-(4-methyl-benzyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2526866.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(ethylthio)benzamide hydrochloride](/img/structure/B2526870.png)

![2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B2526875.png)

![N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2526877.png)



![6-(4-cyclopentylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2526882.png)
